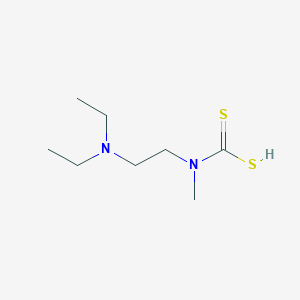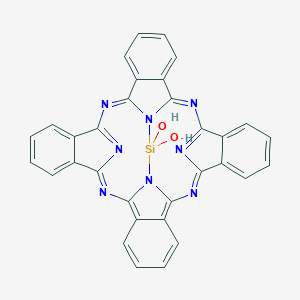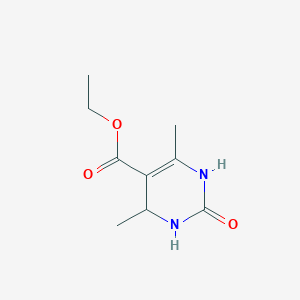
4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester
Vue d'ensemble
Description
4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester, also known as ethyl 2-oxo-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a chemical compound that has gained significant attention in the scientific research community. This compound has a unique chemical structure and has been found to have various potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4,6-Dim4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester ester is not well understood. However, it has been found to have various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
4,6-Dim4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester ester has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties and has been shown to scavenge free radicals. It has also been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective properties and has been shown to protect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4,6-Dim4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester ester has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal lab conditions and can be stored for long periods without degradation. However, it has some limitations as well. It is relatively expensive compared to other compounds and can be difficult to obtain in large quantities. Additionally, its mechanism of action is not well understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for the use of 4,6-Dim4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester ester in scientific research. One potential direction is the synthesis of new metal complexes using this compound as a ligand. These metal complexes could have potential applications in catalysis and material science. Another potential direction is the study of the compound's neuroprotective properties. This could lead to the development of new treatments for neurodegenerative diseases. Additionally, the compound's anti-inflammatory properties could be studied further to develop new treatments for inflammatory diseases.
Applications De Recherche Scientifique
4,6-Dim4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester ester has been found to have various potential applications in scientific research. It has been used as a starting material for the synthesis of various other compounds. It has also been used as a ligand in the preparation of metal complexes. These metal complexes have been found to have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
17994-56-8 |
|---|---|
Nom du produit |
4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester |
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-14-8(12)7-5(2)10-9(13)11-6(7)3/h5H,4H2,1-3H3,(H2,10,11,13) |
Clé InChI |
JFHAMNVZHGKQDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=O)NC1C)C |
Synonymes |
ETHYL 4,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


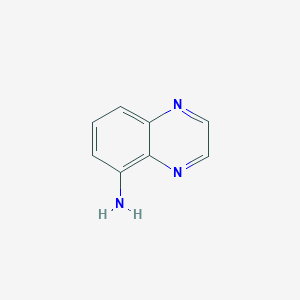

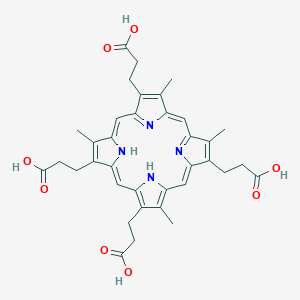
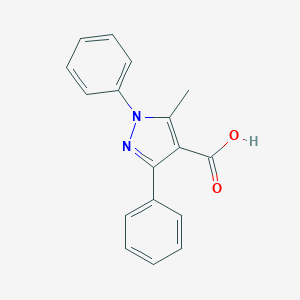
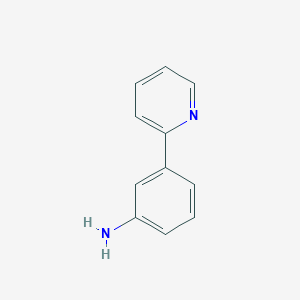

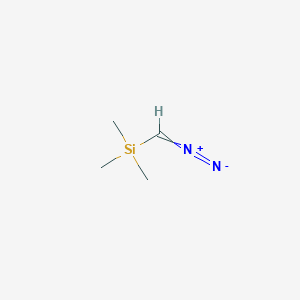
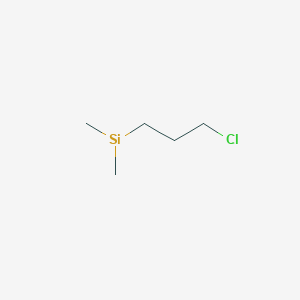
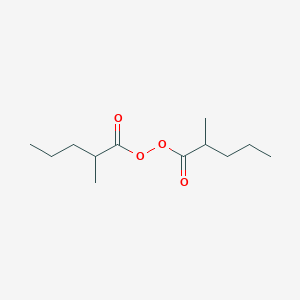
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
